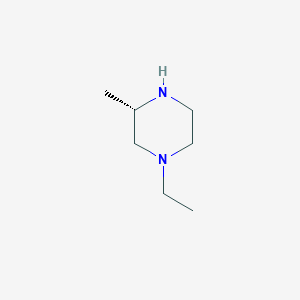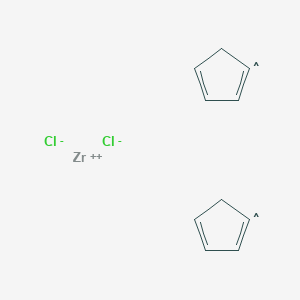
CID 100986903
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 100986903: , also known as zirconocene dichloride, is an organometallic compound with the chemical formula C10H10Cl2Zr. This compound is characterized by its two cyclopentadienyl ligands and a zirconium metal center. It is commonly used in organometallic chemistry and serves as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: CID 100986903 is typically synthesized by reacting zirconium tetrachloride with cyclopentadienyl sodium. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
ZrCl4+2NaC5H5→Zr(C5H5)2Cl2+2NaCl
Industrial Production Methods: In industrial settings, the production of bis(1,3-cyclopentadienyl)dichlorozirconium(IV) follows similar synthetic routes but on a larger scale. The process involves the careful handling of zirconium tetrachloride and cyclopentadienyl sodium under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: CID 100986903 undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or both chloride ligands.
Oxidation and Reduction Reactions: It can participate in redox reactions, altering the oxidation state of zirconium.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins.
Common Reagents and Conditions:
Nucleophiles: Such as alkyl lithium or Grignard reagents for substitution reactions.
Oxidizing Agents: Such as oxygen or peroxides for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted zirconium complexes can be formed.
Oxidation Products: Higher oxidation state zirconium compounds.
Polymerization Products: High molecular weight polymers, such as polyethylene
Scientific Research Applications
Chemistry: CID 100986903 is widely used as a catalyst in the polymerization of olefins, particularly in the production of polyethylene and polypropylene. It is also used in the synthesis of other organometallic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, its role as a catalyst in the synthesis of biologically active compounds is significant. It aids in the production of pharmaceuticals and other biologically relevant molecules .
Industry: In the industrial sector, bis(1,3-cyclopentadienyl)dichlorozirconium(IV) is used in the production of high-performance polymers and materials. Its catalytic properties are harnessed in various manufacturing processes .
Mechanism of Action
The mechanism by which bis(1,3-cyclopentadienyl)dichlorozirconium(IV) exerts its catalytic effects involves the coordination of the cyclopentadienyl ligands to the zirconium center, creating an active site for substrate binding. The compound facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
- Bis(1,3-cyclopentadienyl)dichlorotitanium(IV)
- Bis(1,3-cyclopentadienyl)dichlorohafnium(IV)
- Bis(1,3-cyclopentadienyl)dimethylzirconium(IV)
Comparison: While bis(1,3-cyclopentadienyl)dichlorozirconium(IV) shares similarities with other metallocenes, such as bis(1,3-cyclopentadienyl)dichlorotitanium(IV) and bis(1,3-cyclopentadienyl)dichlorohafnium(IV), it is unique in its catalytic efficiency and stability. Its ability to catalyze polymerization reactions with high specificity and yield sets it apart from its counterparts .
Properties
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDJVBNUBVTHHL-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C]1.C1C=CC=[C]1.[Cl-].[Cl-].[Zr+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
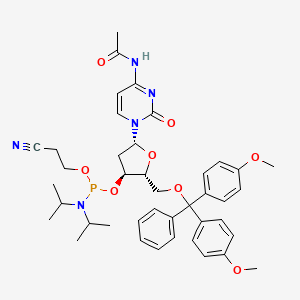
![2-{(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl}hexahydro-4,7-methano-2H-isoindole-1,3-dione](/img/structure/B7948930.png)
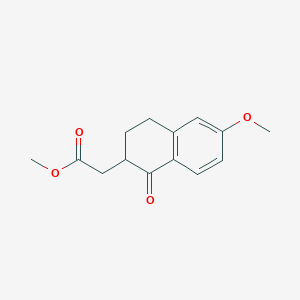
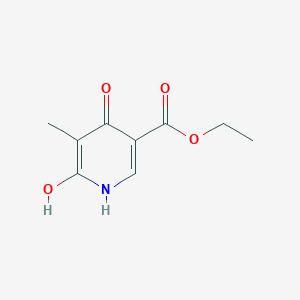
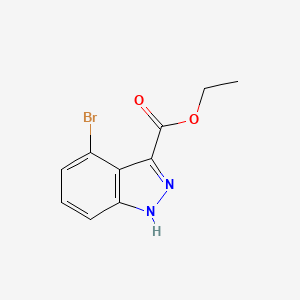
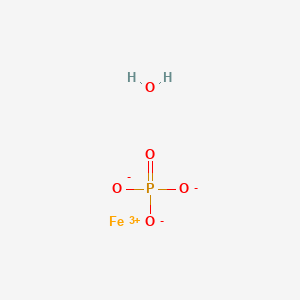
![Tris[N,N-bis(trimethylsilyl)amide]erbium(III)](/img/structure/B7948972.png)
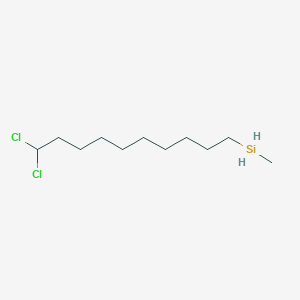
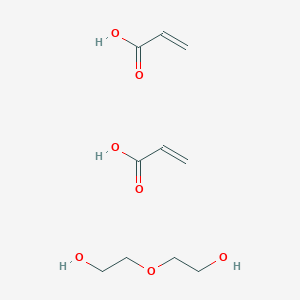
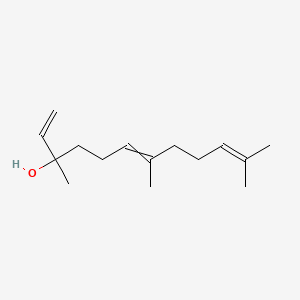
![(Z)-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B7949005.png)
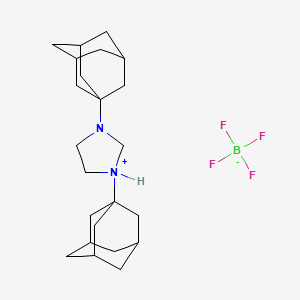
![Diazanium;3-ethyl-2-[(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate](/img/structure/B7949024.png)
